molecular formula C20H22N2O2 B2594768 1-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-morpholin-4-ylethanone CAS No. 351470-14-9

1-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-morpholin-4-ylethanone

Cat. No. B2594768
CAS RN: 351470-14-9
M. Wt: 322.408
InChI Key: PPCWEFYIIJLTLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5,6-Dihydrobenzobbenzazepin-11-yl)-2-morpholin-4-ylethanone is a chemical compound with the CAS number 13080-75-6 . It is registered in the ECHA database .


Synthesis Analysis

The synthesis of this compound involves several steps. One synthetic route starts with 3-Amino-5-acetyliminodibenzyl (CAS#:84803-67-8) and leads to the desired product with a yield of approximately 64% . The literature cites the work of Csende, Ferenc; Hosztafi, Sandor in Advanced Synthesis and Catalysis, 1997 .


Molecular Structure Analysis

The molecular formula of this compound is C16H15NO . Its molecular weight is 237.29600 . The exact mass is 237.11500 .


Physical And Chemical Properties Analysis

This compound has a density of 1.151g/cm3 . It has a boiling point of 446.7ºC at 760mmHg . The melting point is 95-97ºC (lit.) . The flash point is 217.3ºC . The LogP value is 3.53480 , and the vapour pressure is 3.56E-08mmHg at 25°C .

Scientific Research Applications

Synthesis and Structural Exploration

Compounds with similar structural features, such as morpholino groups and benzazepine cores, are synthesized for structural exploration and to understand their crystalline properties. The synthesis of these compounds often involves complex reactions and is characterized by various spectroscopic methods, including IR, NMR, and X-ray diffraction studies. These methods help in elucidating the molecular structure, confirming the presence of specific functional groups, and understanding the conformational preferences of the molecules in solid states. For example, the synthesis and Hirshfeld surface analysis of bioactive heterocycles reveal inter and intra-molecular hydrogen bonding that contributes to the molecule's stability (S. Benaka Prasad et al., 2018).

Antitumor Activity

The antitumor activity of morpholino-containing compounds is a significant area of interest. Various synthetic approaches lead to compounds that undergo preliminary biological tests to evaluate their inhibitory effects on cancer cell proliferation. Compounds displaying distinct inhibition on the growth of cancer cell lines, such as A549, BGC-823, and HepG-2, indicate the potential therapeutic applications of these molecules in oncology. The synthesis of 3-Amino-4-Morpholino-1H-Indazol-1-yl(3-Fluorophenyl)Methanone, for instance, showed promising results against several cancer cell lines, suggesting its potential as an antitumor agent (Zhi-hua Tang & W. Fu, 2018).

properties

IUPAC Name

1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c23-20(15-21-11-13-24-14-12-21)22-18-7-3-1-5-16(18)9-10-17-6-2-4-8-19(17)22/h1-8H,9-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPCWEFYIIJLTLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.